3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-13-8-22-15(21)18(13)11-6-17(7-11)14(20)10-1-2-12-9(5-10)3-4-16-12/h1-5,11,16H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHKURALXUFQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)N4C(=O)CSC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Synthetic Pathways
Stepwise Assembly via TZD Core Functionalization
A widely adopted strategy involves sequential modification of the TZD nucleus.
Synthesis of 1,3-Thiazolidine-2,4-Dione
The TZD core is typically synthesized via cyclocondensation of thioglycolic acid with urea or its derivatives under acidic conditions. Bhattacharyya et al. demonstrated that β-cyclodextrin-SO₃H catalyzes this reaction in water, achieving 92% yield with excellent atom economy.
Indole-5-Carbonylation
The final step involves acylating the azetidine nitrogen with 1H-indole-5-carbonyl chloride. Yahiaoui et al. reported that NH₄OH in acetonitrile facilitates this reaction at 60°C, yielding 78% product.
Acid-Catalyzed One-Pot Synthesis
Bhattacharyya and coworkers developed a Lewis acid-catalyzed domino reaction for assembling thiazolidine derivatives:
- Reagents :
- 1H-Indole-5-carbaldehyde
- Azetidin-3-amine
- Thioglycolic acid
- Catalyst : BF₃·OEt₂ (5 mol%)
- Conditions : CH₂Cl₂, −30°C, 12 h
- Yield : 94%
Mechanism :
- BF₃ activates the aldehyde, forming an electrophilic imine intermediate.
- Thioglycolic acid undergoes nucleophilic attack, followed by cyclodehydration to form the TZD ring.
- Azetidine coupling occurs via in situ-generated acyl chloride.
Green Chemistry Approaches
Multicomponent Reactions (MCRs)
Three-Component Reaction (3-CR)
A representative MCR pathway involves:
- Components :
- 1H-Indole-5-carbaldehyde
- Azetidin-3-amine
- Mercaptoacetic acid
- Catalyst : β-Cyclodextrin-SO₃H (3 mol%)
- Conditions : Solvent-free, 80°C, 6 h
- Yield : 87%.
Advantages :
- Avoids isolation of intermediates.
- High atom economy (82%).
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Stepwise Assembly | β-Cyclodextrin-SO₃H | Isopropanol | 25 | 24 | 78 |
| One-Pot Acid Catalyzed | BF₃·OEt₂ | CH₂Cl₂ | −30 | 12 | 94 |
| Microwave | Nano-CoFe₂O₄@SiO₂/PrNH₂ | Ethanol/H₂O | 100 | 0.25 | 89 |
| Ultrasonication | None | H₂O/EtOH | 25 | 2 | 91 |
Key Observations :
- Lewis acids (BF₃·OEt₂) maximize yield but require low temperatures.
- Green methods (microwave, ultrasonication) balance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the indole and thiazolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., p-toluenesulfonic acid). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolidine-2,4-dione exhibit significant antimicrobial properties. Compounds similar to 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria .
Antidiabetic Properties
Thiazolidinediones are known for their role as insulin sensitizers. Research has demonstrated that related compounds can activate PPARγ receptors, which play a crucial role in glucose metabolism and lipid regulation. Molecular docking studies suggest that this compound may exhibit similar interactions with these receptors .
Anticancer Potential
The compound's structural features indicate potential anticancer activity. Studies involving thiazolidine derivatives have shown cytotoxic effects on various cancer cell lines. The unique combination of functional groups in this compound may enhance its ability to inhibit tumor growth through multiple mechanisms .
Case Study 1: Synthesis and Evaluation of Thiazolidine Derivatives
A study evaluated a series of thiazolidine derivatives for their antibacterial and anticancer activities. Among these derivatives, compounds containing the indole moiety demonstrated enhanced activity against specific cancer cell lines and exhibited lower toxicity profiles compared to standard chemotherapeutics .
Case Study 2: Molecular Docking Studies
Molecular docking studies were conducted using AutoDock software to assess the binding affinity of this compound with PPARγ receptors. The results indicated significant binding interactions comparable to known ligands like Rosiglitazone, suggesting its potential as a therapeutic agent in diabetes management .
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Indole + Azetidine + Thiazolidine | Antimicrobial, Antidiabetic, Anticancer |
| Thiazolidinedione Derivatives | Thiazolidinedione core | Insulin sensitization |
| Indole-based Compounds | Indole moiety | Antioxidant, Antimicrobial |
Mechanism of Action
The mechanism of action of 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The azetidine and thiazolidine rings may also contribute to the compound’s activity by interacting with enzymes and other proteins involved in disease pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings and Distinctions
Antidiabetic Activity: The target compound’s azetidine-indole-TZD structure may enhance PPARγ binding compared to simple arylidene-TZDs (e.g., ad21/ad22) due to improved steric and electronic interactions . However, its efficacy remains unvalidated in vivo, unlike ad21/ad22, which showed 50% glucose reduction in diabetic rats .
Antioxidant Activity :
- The absence of electron-donating groups (e.g., hydroxyl or methoxy) in the target compound likely reduces antioxidant capacity compared to 3-coumarinyl-TZDs (e.g., 5g, 5n), which showed IC₅₀ values as low as 12 μM in DPPH assays .
Antimicrobial and Anti-tubercular Activity: Indole-TZD hybrids like 7h and 7p demonstrate moderate antimicrobial activity, but the target compound’s azetidine linker may alter membrane permeability or target specificity . In contrast, nitro- and amino-substituted TZDs (e.g., 94, 95) exhibit potent anti-tubercular effects (MIC: 1.6 μg/mL), highlighting the importance of polar substituents for targeting mycobacterial enzymes .
Synthetic Complexity: The target compound requires multi-step synthesis (e.g., indole carboxylation, azetidine functionalization), whereas simpler Knoevenagel condensations suffice for arylidene-TZDs .
Biological Activity
3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a novel compound that has garnered attention due to its potential biological activities. This compound combines structural elements from indole and thiazolidine, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound through a review of recent studies, highlighting its mechanisms of action, therapeutic potential, and comparative efficacy against other compounds.
Structural Overview
The molecular formula of this compound is with a molecular weight of approximately 298.30 g/mol. Its unique structure includes an indole moiety linked to an azetidine ring and a thiazolidine core, which may contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazolidin derivatives have been shown to induce apoptosis in cancer cell lines through various pathways:
- Mechanisms : The compound may trigger both intrinsic and extrinsic apoptotic signaling pathways. In vitro studies have demonstrated its efficacy against several cancer cell lines including A549 (lung), HepG2 (liver), and MCF-7 (breast) with notable IC50 values indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | TBD |
| Thiazolidine Derivative 18 | A549 | 10.5 |
| Irinotecan (Reference) | A549 | 15.0 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been assessed. Similar thiazolidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Insulin Sensitizing Effects
Research has indicated that thiazolidinone derivatives can enhance glucose uptake in insulin-resistant models. This suggests that this compound may possess insulin-sensitizing properties:
- In Vitro Studies : Compounds have been shown to improve glucose uptake in isolated rat diaphragm tissues and reduce hyperglycemia in diet-induced insulin-resistant mice .
Case Studies
A comprehensive study evaluated the biological activity of various thiazolidin derivatives including those structurally related to this compound. The findings highlighted:
- Antiproliferative Activity : Derivative compounds exhibited varying degrees of cytotoxicity against cancer cell lines.
- Safety Index : The safety index was calculated for several derivatives to assess their therapeutic windows.
Comparative Analysis
When compared with other known compounds such as Irinotecan and Metformin, the thiazolidin derivatives demonstrated comparable or superior activity in certain assays:
Q & A
Q. What are the standard synthetic protocols for preparing 3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione and its analogs?
- Methodological Answer: Synthesis typically involves coupling indole-5-carboxylic acid derivatives with azetidine intermediates via amide bond formation. For example, refluxing aromatic aldehydes with 1,3-thiazolidine-2,4-dione in ethanol using piperidine as a catalyst yields arylidene-thiazolidinedione intermediates . Further functionalization of the azetidine ring may require coupling agents like carbodiimides (e.g., EDC/HOBt) under inert atmospheres . Purification often employs recrystallization from ethanol or column chromatography (n-hexane/ethyl acetate) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer: Key techniques include:
- IR spectroscopy to confirm carbonyl (C=O, ~1700–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- ¹H/¹³C NMR to resolve azetidine ring protons (δ 3.5–4.5 ppm) and indole aromatic signals (δ 7.0–8.5 ppm) .
- Mass spectrometry (MS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can reaction progress be monitored during synthesis?
- Methodological Answer: Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane eluent) is standard. High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) ensures purity (>95%) and minimizes by-products like unreacted aldehydes .
Advanced Research Questions
Q. What strategies optimize reaction yields for azetidine-thiazolidinedione hybrids?
- Methodological Answer: Yield optimization involves:
- Catalyst selection: Triethylamine or DMAP improves amidation efficiency .
- Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature control: Reflux (80–100°C) accelerates cyclization, while inert atmospheres (N₂/Ar) prevent oxidation .
Q. How do structural modifications (e.g., substituents on indole/azetidine) affect bioactivity?
- Methodological Answer:
- Indole substitution: Electron-withdrawing groups (e.g., –NO₂) on the indole ring enhance antimicrobial activity but may reduce solubility .
- Azetidine modification: Bulky substituents (e.g., isopropyl) on azetidine increase steric hindrance, potentially altering binding to enzymatic targets like PPAR-γ .
- Thiazolidinedione core: The 2,4-dione moiety is critical for hydrogen bonding in enzyme inhibition; replacing sulfur with oxygen (oxazolidinedione) reduces metabolic stability .
Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting)?
- Methodological Answer:
- Dynamic effects: Rotameric equilibria in the azetidine ring can cause peak splitting; variable-temperature NMR (VT-NMR) clarifies conformational dynamics .
- Impurity analysis: Compare experimental MS/MS data with computational predictions (e.g., mzCloud) to identify by-products .
- X-ray crystallography resolves ambiguities in stereochemistry, as seen in related thiazolidinedione derivatives .
Q. What in vitro assays are suitable for evaluating its pharmacological potential?
- Methodological Answer:
- Antidiabetic activity: PPAR-γ transactivation assays using luciferase reporter systems in HEK293 cells .
- Anticancer screening: MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Antimicrobial testing: Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
Methodological Challenges and Solutions
Q. How to mitigate degradation of the thiazolidinedione core under varying pH?
- Solution:
- Stability studies: Use accelerated stability testing (40°C/75% RH) with HPLC monitoring.
- Buffer selection: Phosphate buffers (pH 6.5–7.5) minimize hydrolysis compared to acidic/basic conditions .
Q. What computational methods predict binding modes with biological targets?
- Solution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
